N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazino[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by:
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O3/c1-33-15-5-2-13(3-6-15)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-14(22(24,25)26)4-7-16(18)23/h2-11H,12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDTXJSRQBDQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H21ClF3N3O3S
- Molecular Weight : 580.04 g/mol
- InChIKey : XSYDMTJTFGNXIO-UHFFFAOYSA-N
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. A study on pyrazolo[1,5-a]pyrimidines revealed that derivatives with specific substitutions can inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Pyrazolo derivatives have been noted for their ability to combat various bacterial strains. In vitro studies demonstrated that certain modifications can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes related to inflammation and cancer progression. For example, studies have documented the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and are often overexpressed in tumors .
Case Studies
- Antitumor Efficacy : A study published in Molecules examined a series of pyrazolo derivatives, including our compound, revealing IC50 values indicating effective inhibition of tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's structural features were linked to enhanced binding affinity to target proteins involved in tumor growth .
- Antimicrobial Assessment : In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications like the introduction of methoxy groups significantly improved activity against these pathogens, highlighting the importance of structural optimization in drug design .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds in this class often act as kinase inhibitors, disrupting signaling pathways critical for cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant activities, contributing to their protective effects against oxidative stress-related diseases.
Comparison with Similar Compounds
Core Heterocycle Modifications
| Compound Name | Core Structure | Key Substituents | Molecular Weight | logP |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazin-4-one | 2-(4-Methoxyphenyl) | ~423* | ~3.5* |
| N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | Pyrazolo[1,5-a]pyrazin-4-one | 2-(4-Ethoxyphenyl), 4-chlorophenyl | 422.87 | 3.503 |
| 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide | Pyrazolo[1,5-a]pyrazin-4-one | 2-(1,3-Benzodioxol-5-yl), 3-fluoro-4-methylphenyl | 420.40 | N/A |
| N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Pyrazolo[1,5-a]pyrazin-4-one | 2-Phenyl, 4-chlorobenzyl | N/A | N/A |
Key Observations :
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Core Structure | Biological Implications |
|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazin-4-one | Likely kinase inhibition or cytotoxic activity |
| 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | Pyrazolo[3,4-d]pyrimidin-4-one | Broader hydrogen-bonding capacity due to additional nitrogen |
Key Observations :
Substituent Impact on Bioactivity
- Trifluoromethyl Groups : Present in the target compound and ’s analog, these groups enhance metabolic stability and hydrophobicity, critical for oral bioavailability .
- Chloro vs.
- Methoxy vs. Ethoxy : The target’s 4-methoxyphenyl group has lower steric hindrance than 4-ethoxyphenyl (), possibly improving binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
